

# Crystal Structure of Cobaltous Bromide Hexahydrate: A Technical Guide

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## Compound of Interest

Compound Name: Cobaltous bromide

Cat. No.: B1221230

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **cobaltous bromide** hexahydrate ( $\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$ ). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this compound is essential.

## Introduction

**Cobaltous bromide** hexahydrate is a hydrated inorganic salt that crystallizes as red-purple monoclinic prisms. Its structure and properties are of interest in various fields, including coordination chemistry, materials science, and as a precursor in the synthesis of other cobalt-containing compounds. This guide details the precise atomic arrangement within the crystal lattice, determined by single-crystal X-ray diffraction, and provides the necessary experimental protocols for its characterization.

## Crystal Structure and Coordination Environment

The crystal structure of **cobaltous bromide** hexahydrate is more accurately described as trans-tetraaquadibromocobalt(II) dihydrate, with the chemical formula  $[\text{Co}(\text{H}_2\text{O})_4\text{Br}_2] \cdot 2\text{H}_2\text{O}$ . The cobalt(II) ion is octahedrally coordinated by four water molecules and two bromide ions. The four water molecules occupy the equatorial positions, while the two bromide ions are located at the axial positions in a trans configuration. The remaining two water molecules are not directly

coordinated to the cobalt ion but are present as water of crystallization within the lattice, participating in a hydrogen-bonding network.

The coordination of the cobalt ion by four water molecules and two bromide ions results in a slightly distorted octahedral geometry. This arrangement is crucial in determining the magnetic and spectroscopic properties of the compound.

## Crystallographic Data

The crystallographic data for **cobaltous bromide** hexahydrate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below for easy reference and comparison.

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/m
Unit Cell Dimensions	
a	10.92 Å
b	7.16 Å
c	6.80 Å
$\beta$	124.4°
Volume	438.2 Å <sup>3</sup>
Z	2
Calculated Density	2.48 g/cm <sup>3</sup>
Coordination Geometry	Distorted Octahedral
Co-Br Bond Length	2.61 Å
Co-O Bond Length	2.08 Å (average)

## Experimental Protocols

The following sections detail the methodologies for the synthesis of single crystals of **cobaltous bromide** hexahydrate and their subsequent analysis by single-crystal X-ray diffraction.

## Synthesis of Single Crystals

A representative method for the preparation of single crystals of **cobaltous bromide** hexahydrate involves the slow evaporation of an aqueous solution.

Materials:

- Cobalt(II) carbonate ( $\text{CoCO}_3$ ) or Cobalt(II) hydroxide ( $\text{Co(OH)}_2$ )
- Hydrobromic acid (HBr, 48% aqueous solution)
- Deionized water
- Beaker
- Stirring rod
- Hot plate/stirrer
- Crystallization dish
- Filter paper

Procedure:

- In a well-ventilated fume hood, slowly add a stoichiometric amount of cobalt(II) carbonate or cobalt(II) hydroxide to a beaker containing a calculated volume of 48% hydrobromic acid with constant stirring. The reaction is complete when the effervescence ceases (for carbonate) or the solid dissolves completely (for hydroxide).
- Gently heat the resulting solution to ensure complete dissolution and to obtain a clear, pink solution.
- Filter the warm solution to remove any insoluble impurities.

- Transfer the filtrate to a clean crystallization dish.
- Cover the dish with a piece of filter paper or perforated paraffin film to allow for slow evaporation of the solvent at room temperature.
- Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, single crystals of **cobaltous bromide** hexahydrate will form.
- Once crystals of suitable size and quality have formed, carefully decant the mother liquor and collect the crystals.
- Wash the crystals with a small amount of ice-cold deionized water and then dry them between two sheets of filter paper.



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Synthesis workflow for **cobaltous bromide** hexahydrate single crystals.

## Single-Crystal X-ray Diffraction Analysis

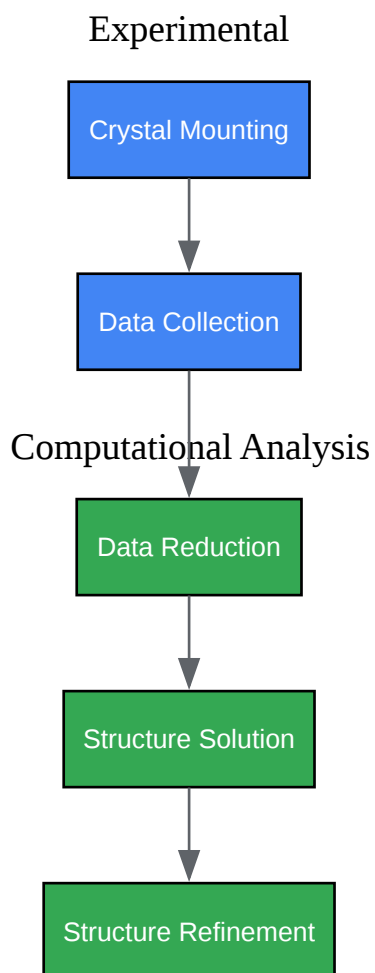
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

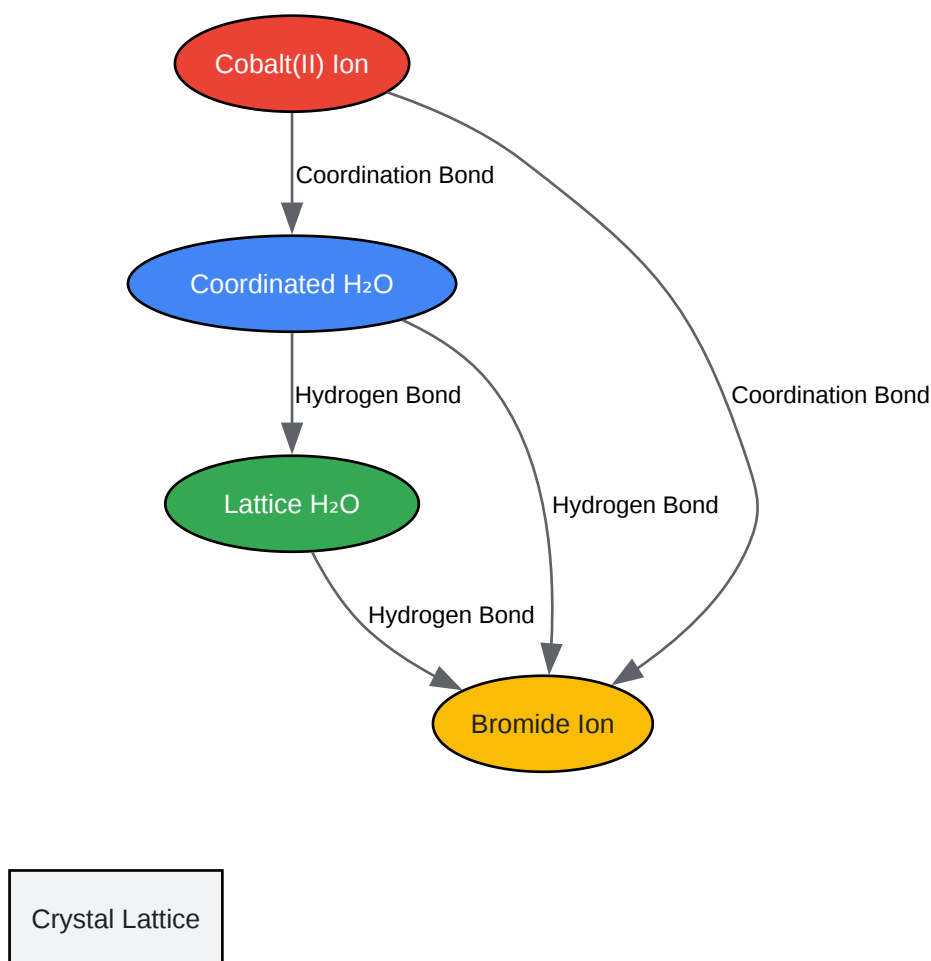
Instrumentation:

- Single-crystal X-ray diffractometer (e.g., Bruker APEX II or similar)
- Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )
- Goniometer head
- Microscope with polarizing filters

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a polarizing microscope based on its size, shape, and optical clarity. The crystal is mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled to a stable temperature (typically 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- **Data Reduction:** The collected diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.





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